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Compound of Interest

Compound Name:
2,5-Dimethylbenzo[d]thiazol-6-

amine

Cat. No.: B3029523 Get Quote

An In-Depth Technical Guide to 2,5-Dimethylbenzo[d]thiazol-6-amine (C₉H₁₀N₂S) and its

Isomeric Landscape

Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This

guide provides a comprehensive technical overview of 2,5-Dimethylbenzo[d]thiazol-6-amine,

a specific isomer with the molecular formula C₉H₁₀N₂S. While direct experimental data for this

exact compound is sparse in published literature, this document leverages established

principles of benzothiazole chemistry and robust data from its close structural isomers to

provide a scientifically grounded resource for researchers. We will explore its molecular

structure, physicochemical properties, plausible synthetic routes, characteristic analytical

signatures, and its potential within the broader context of drug discovery. This guide is intended

to serve as a foundational tool for scientists engaged in the synthesis, characterization, and

application of novel benzothiazole derivatives.

Molecular Identity and Physicochemical Properties
Structural Elucidation and Isomerism
The nomenclature "2,5-Dimethylbenzo[d]thiazol-6-amine" defines a precise arrangement of

substituents on the core benzothiazole ring. The structure consists of a benzene ring fused to a
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thiazole ring, with methyl groups at positions 2 and 5, and an amine group at position 6.

It is critical for researchers to recognize that seemingly minor changes in substituent placement

can lead to different isomers with distinct physical and pharmacological properties. For

instance, the compound 5,6-dimethyl-1,3-benzothiazol-2-amine is a well-documented isomer

sharing the same molecular formula (C₉H₁₀N₂S).[4] Throughout this guide, we will draw

comparative data from this and other related isomers to build a predictive profile for the title

compound.

2,5-Dimethylbenzo[d]thiazol-6-amine

Click to download full resolution via product page

Caption: Molecular Structure of 2,5-Dimethylbenzo[d]thiazol-6-amine.

Physicochemical Data
The following table summarizes the key computed physicochemical properties for the isomeric

compound 5,6-dimethyl-1,3-benzothiazol-2-amine, which serves as a reliable estimate for 2,5-
Dimethylbenzo[d]thiazol-6-amine. These parameters are crucial for predicting solubility,

membrane permeability, and overall drug-likeness.
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Property Value Source

Molecular Formula C₉H₁₀N₂S PubChem[4]

Molecular Weight 178.26 g/mol PubChem[4]

XLogP3-AA 2.8 PubChem[4]

Hydrogen Bond Donor Count 1 PubChem[4]

Hydrogen Bond Acceptor

Count
3 PubChem[4]

Rotatable Bond Count 0 PubChem[4]

Exact Mass 178.05646950 Da PubChem[4]

Physical Description
Predicted to be an off-white or

light-colored crystalline solid.

Based on similar

compounds[4]

The Benzothiazole Scaffold in Medicinal Chemistry
A Privileged Structure
The benzothiazole nucleus is a recurring motif in medicinal chemistry, largely due to its rigid,

planar structure and its ability to engage in various non-covalent interactions (hydrogen

bonding, π-π stacking) with biological targets.[3] Its presence in marketed drugs like Riluzole,

used to treat amyotrophic lateral sclerosis (ALS), underscores its clinical significance.[1] The

scaffold's versatility allows for substitution at multiple positions, enabling chemists to fine-tune a

molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic

effects.

Spectrum of Biological Activities
Derivatives of the benzothiazole core have demonstrated a remarkable range of

pharmacological activities, making them attractive candidates for drug development programs.

[1][5]

Anticancer: Many benzothiazole-containing compounds have been investigated as potent

anticancer agents, targeting various mechanisms including kinase inhibition and suppression

of histone methyltransferases.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5_6-dimethylbenzothiazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7161044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7161044/
https://www.mdpi.com/1420-3049/25/7/1675
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Neuroprotective: Beyond Riluzole, other benzothiazole analogs are explored for their

potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1]

[2]

Antimicrobial: The scaffold is present in compounds with significant antibacterial and

antifungal properties.[1][5]

Anti-inflammatory & Analgesic: Certain derivatives have shown promise as anti-inflammatory

and pain-reducing agents.[6]

Enzyme Inhibition: They have been successfully designed as inhibitors for specific enzymes,

such as p56(lck), a target in immunology.[7]

Synthesis and Characterization
Proposed Synthetic Pathway
While a specific synthesis for 2,5-Dimethylbenzo[d]thiazol-6-amine is not explicitly

documented, a robust and widely applicable method for creating substituted 2-

aminobenzothiazoles can be adapted. The classical approach involves the reaction of a

corresponding substituted aniline with potassium thiocyanate and bromine in a suitable solvent

like acetic acid.[1][6] This electrophilic cyclization is a cornerstone of benzothiazole synthesis.

A plausible route to the target compound would start from 3,6-dimethyl-4-nitroaniline. The

synthesis would proceed via reduction of the nitro group to an amine, followed by the key

thiocyanation and cyclization step.

3,6-Dimethyl-4-nitroaniline
(Starting Material)

Intermediate Amine
(3,6-Dimethyl-1,4-phenylenediamine)

Reduction
(e.g., SnCl₂, HCl or H₂, Pd/C) Target Compound

(2,5-Dimethylbenzo[d]thiazol-6-amine)

Thiocyanation & Cyclization
(KSCN, Br₂ in CH₃COOH)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2,5-Dimethylbenzo[d]thiazol-6-amine.

Experimental Protocol (Predictive Methodology)
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This protocol is a predictive model based on established literature procedures for analogous

compounds.[6] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Reduction of 3,6-Dimethyl-4-nitroaniline

To a solution of 3,6-dimethyl-4-nitroaniline (1.0 eq) in ethanol, add 2N HCl.

Add stannous chloride (SnCl₂) (3.0-4.0 eq) portion-wise while stirring.

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction to room temperature and neutralize with a saturated

sodium bicarbonate solution until the pH is ~8-9.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 3,6-dimethyl-1,4-phenylenediamine.

Step 2: Synthesis of 2,5-Dimethylbenzo[d]thiazol-6-amine

Dissolve the crude diamine (1.0 eq) and potassium thiocyanate (KSCN) (2.2 eq) in glacial

acetic acid.

Cool the mixture to 0-5 °C in an ice bath.

Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise, ensuring the temperature

does not rise above 10 °C.

After the addition is complete, continue stirring at 10-15 °C for 3-5 hours.

Pour the reaction mixture into hot water. The hydrochloride salt of the product may

precipitate.

Filter the solid, wash with acetic acid, and then dissolve in hot water.

Neutralize with an ammonia solution to precipitate the free amine product.
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Filter the solid, wash thoroughly with water, and dry.

Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified

product.

Spectroscopic Characterization (Expected Signatures)
The identity and purity of the synthesized compound must be confirmed through standard

analytical techniques. Based on the molecular structure, the following spectral data would be

expected:

¹H NMR: Signals corresponding to two distinct aromatic protons, a broad singlet for the -NH₂

protons, and two singlets for the two non-equivalent methyl groups (-CH₃).

¹³C NMR: Resonances for nine unique carbon atoms, including those in the aromatic rings,

the C=N carbon of the thiazole ring, and the two methyl carbons.

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine

(around 3300-3450 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C=N stretching

of the thiazole ring (~1630 cm⁻¹).[6][8]

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at an m/z

corresponding to the molecular weight of the compound (approx. 178.26).[6]

Safety, Handling, and Storage
Hazard Identification
While no specific safety data sheet (SDS) exists for 2,5-Dimethylbenzo[d]thiazol-6-amine,

data from structurally similar aminobenzothiazoles provides a strong basis for hazard

assessment.[9][10]

GHS Classification (Predicted):

Skin Irritation (Category 2)[4][11]

Serious Eye Irritation (Category 2)[4][11]

May cause respiratory irritation (STOT SE 3)[9]
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Harmful if swallowed, in contact with skin, or if inhaled.[10]

Personal Protective Equipment (PPE) and Handling
Standard laboratory safety practices are mandatory when handling this class of compounds.

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[9]

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or

NIOSH standards.[10][12]

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent

skin exposure.[12]

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA-approved

respirator.[9]

Hygiene: Wash hands thoroughly after handling. Avoid breathing dust and vapors.[9][12]

Storage and Stability
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store

sealed in a dark environment to prevent potential degradation.[2]

Incompatibilities: Avoid strong oxidizing agents.[12][13]

Future Directions and Research Opportunities
2,5-Dimethylbenzo[d]thiazol-6-amine represents an under-explored molecule within a highly

valuable chemical class. Its true potential lies in its application as a scaffold for further chemical

modification. Key research opportunities include:

Structure-Activity Relationship (SAR) Studies: The primary amine at position 6 serves as an

ideal handle for derivatization. Acylation, alkylation, or sulfonylation could generate a library

of new compounds for screening against various biological targets.
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Novel Kinase Inhibitors: Given the success of other benzothiazoles as kinase inhibitors, this

compound could be used as a starting point to design new agents targeting specific kinases

implicated in cancer or inflammatory diseases.

Fluorescent Probes: The benzothiazole core is a known fluorophore.[1] Modifications could

lead to the development of novel fluorescent probes for bio-imaging applications.

Materials Science: The rigid, aromatic structure could be incorporated into polymers or

organic materials to explore novel electronic or photophysical properties.

By providing this detailed technical guide, we hope to accelerate research and development

efforts centered on this promising, yet uncharacterized, member of the benzothiazole family.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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